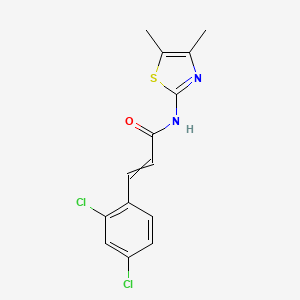
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group, a dichlorophenyl group, and a dimethylthiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as α-haloketones and thiourea under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Propenamide Group: The propenamide group can be formed through the reaction of an appropriate acrylamide derivative with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propenamide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propenamide, potentially yielding corresponding amines.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(2-thiazolyl)-: Lacks the dimethyl groups on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-: Contains only one methyl group on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(5-methyl-2-thiazolyl)-: Contains a methyl group at a different position on the thiazole ring.
Uniqueness
The presence of the dimethyl groups on the thiazole ring in 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- may confer unique chemical properties, such as increased steric hindrance or altered electronic distribution, which can affect its reactivity and interactions with other molecules.
Propiedades
Número CAS |
544463-48-1 |
|---|---|
Fórmula molecular |
C14H12Cl2N2OS |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)6-4-10-3-5-11(15)7-12(10)16/h3-7H,1-2H3,(H,17,18,19) |
Clave InChI |
VBJRXBHVGRDTLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


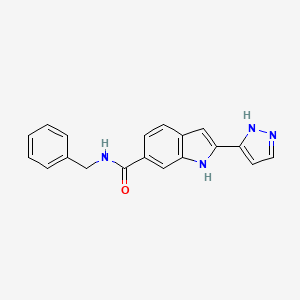
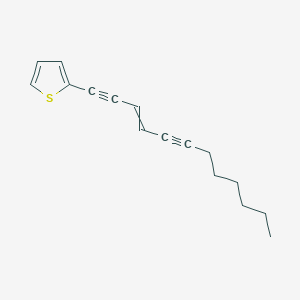
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
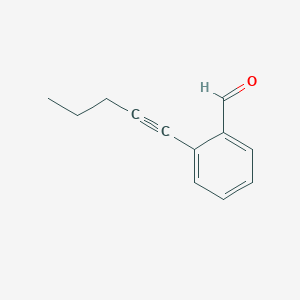
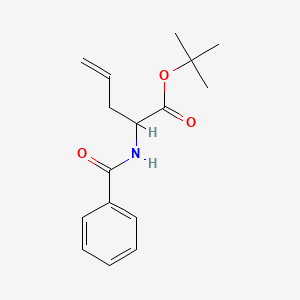

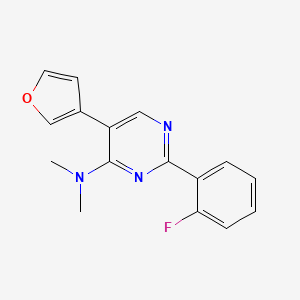
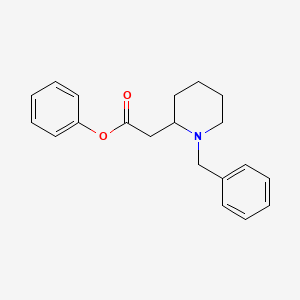

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
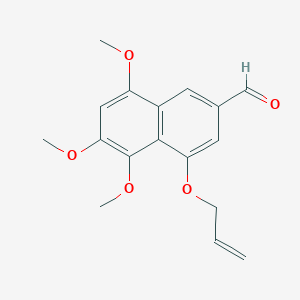
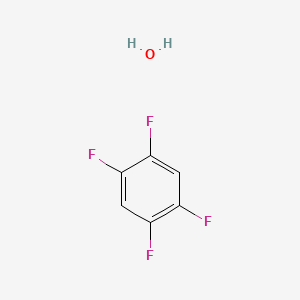
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
